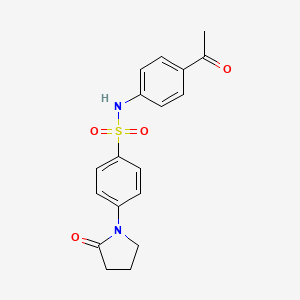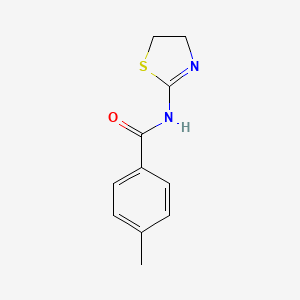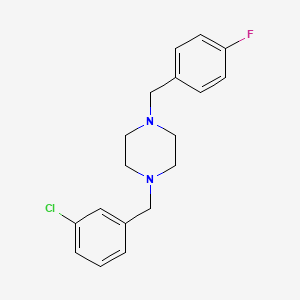![molecular formula C16H25N3O3S B5852089 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential applications in cancer treatment, as well as in the treatment of other diseases such as HIV and Alzheimer's.
Mecanismo De Acción
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth, and sensitize them to other chemotherapy agents. This compound has also been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for precise manipulation of gene expression. Another advantage is its potential applications in cancer treatment, HIV treatment, and Alzheimer's treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of this compound with other chemotherapy agents to improve their effectiveness. In addition, further research is needed to determine the optimal dosage and administration of this compound for different diseases. Finally, research is needed to determine the long-term effects of this compound on patients, including any potential side effects.
Métodos De Síntesis
The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide involves several steps, including the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-methylbutanoyl chloride to form the intermediate 3-methyl-N-(4-(methylsulfonyl)phenyl)butanamide. This intermediate is then reacted with 2-chloro-N-(2-piperazin-1-ylethyl)acetamide to form the final product, this compound. The synthesis of this compound has been described in detail in several publications.
Aplicaciones Científicas De Investigación
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. This compound has also been shown to sensitize cancer cells to other chemotherapy agents, making them more effective. In addition, this compound has potential applications in the treatment of other diseases such as HIV and Alzheimer's, as it has been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients.
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-6-4-5-7-15(14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEVWTCOZGFQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)


